molecular formula C5H8N2O B13310111 2-Aminopent-4-ynamide

2-Aminopent-4-ynamide

Katalognummer: B13310111
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: HTEIULCKLVWXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminopent-4-ynamide is an organic compound characterized by the presence of an amino group and a triple bond within its molecular structure. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The molecular formula for this compound is C5H8N2O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynamide typically involves the reaction of an appropriate alkyne with an amine under controlled conditions. One common method is the coupling of a terminal alkyne with an amine in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminopent-4-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Aminopent-4-ynamide involves its unique reactivity due to the polarized triple bond. This polarization facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s molecular targets and pathways are primarily related to its ability to form stable intermediates and transition states during these reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Aminopent-4-ynamide is unique due to its specific positioning of the amino group and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications .

Eigenschaften

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

2-aminopent-4-ynamide

InChI

InChI=1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8)

InChI-Schlüssel

HTEIULCKLVWXAB-UHFFFAOYSA-N

Kanonische SMILES

C#CCC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.